molecular formula C11H12O2 B130734 Ethyl 2-phenylacrylate CAS No. 22286-82-4

Ethyl 2-phenylacrylate

Cat. No. B130734
CAS RN: 22286-82-4
M. Wt: 176.21 g/mol
InChI Key: BOIWYTYYWPXGAT-UHFFFAOYSA-N
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Patent
US04843074

Procedure details

A solution of diethyl oxalate (75 g, 513 mmole) and ethyl phenylacetate (108 g, 658 mmol) in 300 mL of dry toluene was slowly charged with solid sodium ethoxide (33.3 g, 489 mmol). A mild exothermic reaction was observed and the reaction mixture turned orange. Precipitation of the salt started within 1 hour and the reaction was left at room temperature overnight. The salt was filtered and washed thoroughly with dry ether. The solid was suspended in 200 mL of ether then acidified to pH2 with 5% aqueous hydrochloric acid. The aqueous layer was separated followed by additional extraction with ether (2×50 mL). The combined etheral solution was successively washed with a saturated solution of sodium bicarbonate (50 mL), water (2×50mL) and brine (50 mL), dried over magnesium sulfate and evaporated in vacuum at room temperature (to prevent possible decarboxylation). The resulting yellow oil was charged with water (250 mL) and formaldehyde (81 mL, 37% aqueous solution, 1 mole) and then it was cooled to 0° C. The resulting mixture was charged, very slowly, with potassium carbonate (72 g, 521 mmol), over 30 minutes. The temperature in the reaction flask was not allowed to exceed 15° C. The reaction mixture was stirred at room temperature for an additional two hours. The aqueous solution was extracted with ether (2×50 mL) and the combined ethereal solution was washed with water (2× 50 mL) and brine (50 mL), dried over magnesium sulfate and evaporated. The resulting yellow oil was purified by Kugelrohr distillation (80°-85° C., 0.5 mmHg) to yield 82.3 g (91%). 300MHz 1H NMR (CDCl3)δ7.46-7.31 (m,5 H), 6.37 (d, J=1.17 Hz, 1H), 5.91 (d, J=1.17 Hz, 1H), 4.31 (q, J=7.15 Hz, 2 H), 1.35 (t, J=7.15 Hz, 3 H). IR (neat)2995, 1740, 1610, 1500, 1450, 1405, 1370, 1310, 1200 cm-1.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step Two
Quantity
81 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](OCC)(=O)C(OCC)=O.[C:11]1([CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[O-]CC.[Na+].C=O.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.O>[C:18]([O:20][CH2:21][CH3:22])(=[O:19])[C:17]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[CH2:1] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
108 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OCC
Name
Quantity
33.3 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
72 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
81 mL
Type
reactant
Smiles
C=O
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for an additional two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A mild exothermic reaction
CUSTOM
Type
CUSTOM
Details
Precipitation of the salt
WAIT
Type
WAIT
Details
the reaction was left at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The salt was filtered
WASH
Type
WASH
Details
washed thoroughly with dry ether
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
followed by additional extraction with ether (2×50 mL)
WASH
Type
WASH
Details
The combined etheral solution was successively washed with a saturated solution of sodium bicarbonate (50 mL), water (2×50mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuum at room temperature (to prevent possible decarboxylation)
ADDITION
Type
ADDITION
Details
The resulting mixture was charged
CUSTOM
Type
CUSTOM
Details
to exceed 15° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ether (2×50 mL)
WASH
Type
WASH
Details
the combined ethereal solution was washed with water (2× 50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The resulting yellow oil was purified by Kugelrohr distillation (80°-85° C., 0.5 mmHg)
CUSTOM
Type
CUSTOM
Details
to yield 82.3 g (91%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C(=C)C1=CC=CC=C1)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.